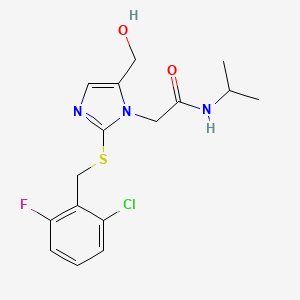

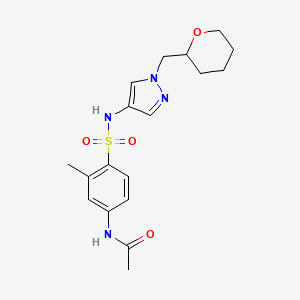

3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years . Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis

Imidazole, a core structure in this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .科学的研究の応用

Antibacterial and Antimycobacterial Applications

Imidazole derivatives have been reported to exhibit various biological activities, including antibacterial and antimycobacterial effects. This suggests that “3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid” could potentially be explored for its efficacy against bacterial infections and diseases caused by mycobacteria such as tuberculosis .

Anti-inflammatory and Antitumor Applications

The anti-inflammatory properties of imidazole derivatives could make them suitable for research into treatments for inflammation-related conditions. Additionally, their antitumor activity indicates potential applications in cancer research, where they could be studied for their ability to inhibit the growth of cancer cells .

Antidiabetic and Anti-allergic Applications

Imidazole compounds have also shown promise in antidiabetic research, which could lead to new therapies for managing diabetes. Their anti-allergic properties may also be beneficial in studying allergic reactions and developing corresponding treatments .

Antipyretic and Antiviral Applications

The antipyretic (fever-reducing) effects of imidazole derivatives can be valuable in researching medications for fever management. Moreover, their antiviral capabilities suggest that they could be used in the study of treatments for viral infections .

Antioxidant and Anti-amoebic Applications

The antioxidant activity of imidazole derivatives indicates their potential role in combating oxidative stress, which is linked to various diseases. The anti-amoebic properties suggest possible applications in researching treatments for amoebiasis .

Antihelmintic and Antifungal Applications

Research into the antihelmintic effects of imidazole derivatives could lead to new treatments for parasitic worm infections. Their antifungal activity also points to potential applications in combating fungal infections .

Cell Cycle Analysis

A study on a related compound, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), showed that it arrested the cell cycle at the S and G2/M phase in Candida albicans. This suggests that “3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid” might also be researched for its potential as an anti-infective agent .

Enzymatic Hydrolysis Resistance

Another related study indicated that certain dimethyl hydroxy furanone derivatives were resistant to enzymatic hydrolysis. This property could be explored in “3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid” for potential applications where stability against enzymatic degradation is desired .

将来の方向性

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . This suggests that “3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid” and similar compounds may have potential for future research and development in the field of medicinal chemistry.

特性

IUPAC Name |

3-(4,5-dimethyl-2-oxo-1H-imidazol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-5-6(2)10(8(13)9-5)4-3-7(11)12/h3-4H2,1-2H3,(H,9,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNGHUOSPHDKKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=O)N1)CCC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl 2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2950212.png)

![2-(8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2950225.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate](/img/structure/B2950226.png)

![1-benzyl-7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2950227.png)

![6-Phenyl-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2950229.png)